N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives
- Phenoxy acetamide derivatives
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its indole core structure is known for its versatility in medicinal chemistry, and the presence of the morpholine and chlorophenyl groups enhances its potential for diverse applications.
Properties
Molecular Formula |
C23H24ClN3O3S |
---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H24ClN3O3S/c24-19-7-3-1-5-17(19)13-25-22(28)16-31-21-14-27(20-8-4-2-6-18(20)21)15-23(29)26-9-11-30-12-10-26/h1-8,14H,9-13,15-16H2,(H,25,28) |
InChI Key |
XIJPCYDSGZBYPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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